N-Cyclohexyl 3-aminobenzenesulfonamide
Description
Properties
IUPAC Name |
3-amino-N-cyclohexylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S/c13-10-5-4-8-12(9-10)17(15,16)14-11-6-2-1-3-7-11/h4-5,8-9,11,14H,1-3,6-7,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFMAKCBJDOFYEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80400923 | |
| Record name | 3-Amino-N-cyclohexylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80400923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61886-26-8 | |
| Record name | 3-Amino-N-cyclohexylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80400923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-AMINO-N1-CYCLOHEXYLBENZENESULFONAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Strategies for N Cyclohexyl 3 Aminobenzenesulfonamide
Established Synthetic Routes to N-Cyclohexyl 3-aminobenzenesulfonamide (B1265440)
The conventional synthesis of N-Cyclohexyl 3-aminobenzenesulfonamide is a well-documented, two-step process that begins with a commercially available nitro-substituted precursor. This method involves the formation of the sulfonamide bond followed by the chemical reduction of a nitro group to the essential amine functionality.
Sulfonylation Reactions in the Synthesis of N-Substituted Aminobenzenesulfonamides
The initial and crucial step in forming the N-substituted benzenesulfonamide (B165840) core is the sulfonylation reaction. This process involves the reaction of a sulfonyl chloride with a primary or secondary amine. sci-hub.se For the synthesis of the this compound precursor, 3-nitrobenzenesulfonyl chloride is reacted with cyclohexylamine (B46788). ju.edu.jo This reaction is a nucleophilic attack by the amine on the highly electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group and the formation of a stable sulfonamide linkage. utdallas.edu
Often, this reaction is carried out in the presence of a base, such as sodium bicarbonate, in a biphasic mixture of solvents like water and ethyl acetate, to neutralize the hydrochloric acid byproduct. ju.edu.jo The amide group can be considered a "protected amine" during synthesis, as amines themselves are highly reactive and could lead to unwanted side reactions, whereas amides are less reactive. utdallas.edu
Reduction of Nitro Precursors to Aminobenzenesulfonamides
Following the successful sulfonylation, the intermediate, N-cyclohexyl-3-nitrobenzenesulfonamide, undergoes a reduction of the nitro group to an amine. The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis for producing aniline (B41778) derivatives. sci-hub.st This step is critical to install the 3-amino functionality, yielding the target compound, this compound.
Several methods are available for this transformation:
Catalytic Hydrogenation : This is a common industrial method for reducing nitroarenes. sci-hub.stgoogle.com It often employs catalysts like palladium or nickel. However, a key challenge is the potential for the catalyst to reduce other functional groups within the molecule. sci-hub.st
Metal-Acid Systems : The Béchamp reduction, using iron filings in the presence of an acid like hydrochloric acid, is a classic method for converting nitroaromatics to amines. nih.gov Other metals such as tin or zinc can also be employed. google.com
Hydride Reagents : While sodium borohydride (B1222165) (NaBH₄) alone is generally not strong enough to reduce a nitro group, its reactivity can be enhanced with transition metal complexes, such as Ni(PPh₃)₄, to effectively reduce nitroaromatics to their corresponding amines. jsynthchem.com
Alternative Reducing Agents : Other systems, such as trichlorosilane (B8805176) in the presence of an organic base, have been developed as a highly chemoselective method for nitro group reduction, avoiding contamination by metal catalysts. google.com Another reported method uses hydroiodic acid (HI), which is advantageous as the work-up simply requires removal of the acid under reduced pressure. nih.gov
Advanced Synthetic Approaches for Derivatives of this compound
Building upon the core structure of this compound, advanced synthetic strategies focus on creating a diverse library of derivatives through multi-step sequences and the incorporation of various functional groups.
Multi-Step Synthesis of N-Substituted 3-Aminobenzenesulfonamide Derivatives
The synthesis of derivatives often begins with the product of the established route, 3-aminobenzenesulfonamide, which serves as a versatile scaffold. A common strategy involves N-acylation of the 3-amino group. For instance, reacting the amine with chloroacetyl chloride introduces an α-chloroacetamide side chain. ju.edu.joju.edu.jo This reactive handle can then be used for further modifications. One such modification is the Gabriel synthesis, where the α-chloroacetamide is treated with potassium phthalimide, followed by hydrazinolysis, to yield an α-aminoacetamide derivative. ju.edu.jo This multi-step approach allows for the systematic construction of more complex molecules from a simpler core structure. utdallas.edu
Incorporation of Diverse Side Chains (e.g., ureas, thioureas, cyclic amines)
The primary amino group of the benzenesulfonamide core is a key site for introducing diverse side chains, significantly expanding the chemical space of the derivatives. ju.edu.joju.edu.jo Research has demonstrated the synthesis of various derivatives by targeting this amine.
Ureas and Thioureas : Urea (B33335) and thiourea (B124793) functionalities can be introduced by reacting the amino group of the scaffold with appropriate isocyanates or isothiocyanates. For example, reacting an aminoacetyl-benzenesulfonamide intermediate with p-tolyl isocyanate in a solvent like DMF yields the corresponding urea derivative. ju.edu.jo
Cyclic Amines : The incorporation of cyclic amines is another common derivatization strategy. This can be achieved by reacting a suitable intermediate, such as an α-chloroacetamide derivative, with various cyclic amines like morpholine, piperidine (B6355638), or pyrrolidine. ju.edu.joju.edu.jo
The table below summarizes a series of synthesized N-substituted 3-aminobenzenesulfonamide derivatives incorporating these diverse side chains.
| Compound ID | Base Structure | Incorporated Side Chain |
| 2a-f | 3-Aminobenzenesulfonamide | Thioureas |
| 3a-d | 3-Aminobenzenesulfonamide | Ureas |
| 4a-m | 3-Aminobenzenesulfonamide | Cyclic Amines |
| Data sourced from research on the design and synthesis of 3-aminobenzenesulfonamide derivatives. ju.edu.joju.edu.joju.edu.jo |
Green Chemistry Approaches in Sulfonamide Synthesis
In line with the principles of sustainable chemistry, several environmentally benign methods for sulfonamide synthesis have been developed. tandfonline.comresearchgate.net These approaches aim to reduce the use of hazardous organic solvents and reagents.
Synthesis in Water : A facile and green method describes the synthesis of sulfonamides in water, using equimolar amounts of the amine and arylsulfonyl chloride. sci-hub.sersc.org This process avoids organic bases and simplifies product isolation to filtration after acidification, often providing excellent yields and purity without further purification. rsc.org
Solvent-Free Reactions : Mechanochemistry, using a ball mill, presents a solvent-free, one-pot procedure for synthesizing sulfonamides. rsc.org This method can involve a tandem oxidation-chlorination of disulfides followed by amination. rsc.org Other solvent-free approaches include the direct reaction of amines with arylsulfonyl chlorides at room temperature. sci-hub.se These methods align with green principles by eliminating the need for solvents, which are often toxic and difficult to remove. researchgate.net
Methodological Considerations in Synthetic Protocols
The successful synthesis of this compound hinges on the careful control of various reaction parameters. These factors significantly influence the reaction rate, yield, and the purity of the final product.
The optimization of reaction conditions is a critical step in developing an efficient synthetic protocol for this compound. Key parameters that require careful consideration include temperature, the choice of solvent, and the type of base used.
Temperature: The reaction temperature can have a profound effect on the synthesis. Many sulfonamide syntheses are initiated at a low temperature, such as in an ice bath (0 °C), to control the initial exothermic reaction between the sulfonyl chloride and the amine. After the initial addition, the reaction mixture is often allowed to warm to room temperature and stirred for several hours to ensure completion. For certain reactions, heating may be necessary to drive the reaction to completion, with temperatures ranging from 70-80 °C in a hot water bath having been reported for the synthesis of related compounds. wisc.edu
Solvents: The choice of solvent is crucial for ensuring that the reactants are adequately dissolved and can interact effectively. Common solvents for sulfonamide synthesis include aprotic solvents such as tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), and diethyl ether. The selection of the solvent can influence the reaction rate and the ease of product isolation.
Bases: A base is typically required to neutralize the hydrochloric acid that is formed as a byproduct of the reaction between a sulfonyl chloride and an amine. Triethylamine (TEA) is a commonly used organic base for this purpose. Other inorganic bases may also be employed. The choice and amount of base can impact the reaction yield and the formation of byproducts.
The following table illustrates a hypothetical optimization of reaction conditions for the synthesis of a sulfonamide, demonstrating how systematic variation of parameters can lead to an optimized protocol.
| Entry | Solvent | Base | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Dichloromethane (DCM) | Triethylamine (TEA) | 0 to RT | 6 | 75 |
| 2 | Tetrahydrofuran (THF) | Triethylamine (TEA) | 0 to RT | 6 | 82 |
| 3 | Diethyl Ether | Triethylamine (TEA) | 0 to RT | 8 | 70 |
| 4 | Tetrahydrofuran (THF) | Pyridine (B92270) | 0 to RT | 6 | 78 |
| 5 | Tetrahydrofuran (THF) | Triethylamine (TEA) | RT | 4 | 85 |
This table is a representative example and does not reflect actual experimental data for this compound.
The assessment of purity and the optimization of the reaction yield are interconnected aspects of synthetic protocol development.
Purity Assessment: The purity of the synthesized this compound would be determined using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) is a powerful tool for assessing the purity of the final product and for identifying any impurities. tcichemicals.com Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would be used to confirm the structure of the compound and to detect any residual solvents or starting materials. The melting point of the crystalline solid can also serve as an indicator of purity.
Yield Optimization: The yield of the reaction is a measure of its efficiency. Optimization of the yield involves a systematic investigation of the reaction conditions as discussed in the previous section. Factors such as the stoichiometry of the reactants, the order of addition, and the reaction time can all be adjusted to maximize the amount of the desired product obtained. For instance, using a slight excess of the amine (cyclohexylamine) can sometimes help to drive the reaction to completion.
Purification of the crude product is essential for obtaining a high-purity sample. Common purification methods for sulfonamides include:
Crystallization: The crude product can be dissolved in a suitable hot solvent and then allowed to cool slowly, leading to the formation of pure crystals.
Column Chromatography: This technique can be used to separate the desired product from any unreacted starting materials or byproducts.
Washing: The filtered product can be washed with cold water or other solvents to remove any soluble impurities. wisc.edu
The following table provides a hypothetical representation of how different purification methods can impact the final yield and purity of a synthesized sulfonamide.
| Entry | Purification Method | Final Yield (%) | Purity by HPLC (%) |
| 1 | Washing with water | 80 | 95.2 |
| 2 | Crystallization from ethanol | 72 | 99.1 |
| 3 | Column Chromatography | 65 | >99.5 |
| 4 | Crystallization followed by washing | 70 | 99.3 |
This table is a representative example and does not reflect actual experimental data for this compound.
Biological Activities and Pharmacological Investigations of N Cyclohexyl 3 Aminobenzenesulfonamide and Its Analogues
Enzyme Inhibition Studies
N-Cyclohexyl 3-aminobenzenesulfonamide (B1265440) belongs to the sulfonamide class of chemical compounds, a group widely recognized for its diverse biological activities. The core structure, a benzenesulfonamide (B165840) moiety, is a key pharmacophore that interacts with numerous enzymes. Research has primarily focused on the inhibitory potential of this compound and its analogues against carbonic anhydrases, dihydropteroate (B1496061) synthase, and various kinases.
Sulfonamides are the most studied class of carbonic anhydrase inhibitors (CAIs). Their mechanism of action involves the binding of the deprotonated sulfonamide group (SO2NH⁻) to the zinc ion within the enzyme's active site, which is essential for its catalytic activity. acs.org This interaction displaces the zinc-coordinated water molecule or hydroxide (B78521) ion, thereby blocking the enzyme's ability to hydrate (B1144303) carbon dioxide. acs.org
Analogues of 3-aminobenzenesulfonamide have been synthesized and evaluated as inhibitors against several human (h) carbonic anhydrase isoforms. nih.govnih.govnih.gov These studies form the basis for understanding the potential activity of N-Cyclohexyl 3-aminobenzenesulfonamide.
The benzenesulfonamide scaffold is a potent inhibitor of multiple hCA isoforms. The ubiquitous, cytosolic isoforms hCA I and hCA II are often considered off-targets for anticancer therapies, while the transmembrane, tumor-associated isoforms hCA IX and XII are key targets. nih.gov
While specific inhibition constants for this compound are not widely published, extensive research on its structural analogues provides significant insight. For instance, a series of pyridinium (B92312) derivatives of 3-aminobenzenesulfonamide demonstrated potent, nanomolar-level inhibition against hCA IX and even sub-nanomolar inhibition against hCA XII. nih.govnih.gov Similarly, other series based on 3-aminobenzenesulfonamide and 4-aminobenzenesulfonamide have yielded compounds with inhibitory activities in the low micromolar to nanomolar range against hCA II. nih.govtandfonline.comtandfonline.com
Studies on benzenesulfonamides with various tail modifications show a wide range of potencies against the key isoforms. For example, derivatives incorporating fused-pyrimidine tails showed high selectivity toward CA II and CA XII over CA I and CA IX. nih.gov Inhibition data for several aminobenzenesulfonamide analogues are presented below.
Table 1: Inhibition of Human Carbonic Anhydrase Isoforms by Analogues of this compound This table presents data for related compounds to illustrate the general inhibitory potential of the structural class. Ki = Inhibition Constant.
| Compound Series | hCA I (Kᵢ) | hCA II (Kᵢ) | hCA IX (Kᵢ) | hCA XII (Kᵢ) | Reference |
|---|---|---|---|---|---|
| 4-(2-(2-thio-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamides | 57.8–740.2 nM | 6.4–173.4 nM | 7.1–93.6 nM | 3.1–20.2 nM | tandfonline.com |
| 1,3-Dicarbonyl derivatives of methylaminobenzene-sulfonamide | 2.12–10.89 µM | 2.52–18.64 µM | Not Reported | Not Reported | tandfonline.com |
| Pyridinium derivatives of 3-aminobenzenesulfonamide | Potent | Potent | Nanomolar range | Nanomolar/Sub-nanomolar range | nih.govnih.gov |
| 4- and 3-nitrophthalimide (B32571) benzenesulfonamide derivatives | 295–10,000 nM | 1.7–887 nM | Micromolar range | 90–3,746 nM | drugbank.com |
| 1-Substituted-3-(3-aminosulfonylphenyl)thioureas | Not Reported | 0.011–17.1 µM | Not Reported | Not Reported | nih.gov |
Carbonic anhydrase isoforms IX and XII are significantly overexpressed in many types of solid tumors and are regulated by the hypoxia-inducible factor (HIF). mdpi.comnih.gov Under hypoxic (low oxygen) conditions, a common feature of the tumor microenvironment, cancer cells switch to glycolytic metabolism, leading to an accumulation of acidic products like lactic acid. mdpi.com
CA IX and CA XII are transmembrane enzymes that play a crucial role in helping tumor cells adapt to this acidic environment. nih.govmdpi.com They catalyze the hydration of extracellular carbon dioxide to bicarbonate and protons, contributing to the acidification of the tumor microenvironment while maintaining a more alkaline intracellular pH. nih.govscribd.com This pH regulation is vital for tumor cell survival, proliferation, and invasion. mdpi.comnih.gov The acidic extracellular environment promotes tumor invasion and metastasis and can confer resistance to chemotherapy and radiotherapy. nih.gov
The cooperative action of CA IX and CA XII is believed to be particularly important for tumor progression. nih.gov By neutralizing intracellular pH and acidifying the extracellular space, they create conditions that favor tumor growth and reduce the effectiveness of immune responses. nih.gov Consequently, the inhibition of CA IX and CA XII is a major strategy in the development of novel anticancer therapies. nih.govscribd.com
The structure-activity relationship for benzenesulfonamide-based CA inhibitors is well-established. The primary sulfonamide group (-SO₂NH₂) is the critical zinc-binding group. The benzene (B151609) ring and its substituents, often referred to as the "tail," determine the inhibitor's affinity and isoform selectivity. nih.gov
For this compound, the key structural features influencing its activity are:
The Sulfonamide Group : Essential for coordinating with the Zn²⁺ ion in the active site.
The Benzene Ring : Provides the scaffold for orienting the zinc-binding group and the tail.
The 3-Amino Group : The position of the amino group on the benzene ring influences the orientation within the active site. The meta-position (position 3) allows for different interactions compared to para- (position 4) or ortho- (position 2) substituted analogues. This amino group also serves as a vector for adding further substituents to create more complex "tails" that can exploit additional binding pockets for enhanced affinity and selectivity. nih.govnih.gov
The N-Cyclohexyl Group : This bulky, hydrophobic group on the sulfonamide nitrogen constitutes the "tail." Such tails can interact with hydrophobic pockets within the enzyme's active site. nih.gov The size and nature of this tail are crucial for determining isoform specificity. For instance, residues lining the hydrophobic pocket, particularly at positions 92 and 131 in the active site, dictate the binding affinity of inhibitors, and the tail groups modulate the isoform specificity. nih.gov Non-polar side chains on inhibitor tails have been shown to enhance inhibitory activity against certain isoforms like hCA XII. nih.gov
Sulfonamides are classic antibacterial agents that function by inhibiting dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folate synthesis pathway. nih.govtandfonline.com Bacteria must synthesize their own folate, an essential precursor for nucleic acid synthesis, making the folate pathway an excellent target for selective toxicity. nih.govtandfonline.com Mammalian cells, in contrast, obtain folate from their diet and lack the DHPS enzyme. nih.gov
DHPS catalyzes the conversion of para-aminobenzoic acid (PABA) to dihydropteroate. nih.govnih.gov Sulfonamides, due to their structural similarity to PABA, act as competitive inhibitors, binding to the enzyme's active site and preventing PABA from binding. tandfonline.comresearchgate.net This action halts the production of folate, leading to a bacteriostatic effect where bacterial cells are unable to divide. nih.gov
The sulfonamide moiety is also a structural feature found in various kinase inhibitors. Abnormal activation of receptor tyrosine kinases, such as Mer kinase (MERTK), is implicated in the development of numerous cancers. acs.org Therefore, inhibitors of Mer kinase are being investigated as potential cancer therapeutics. drugbank.comacs.org
Other Enzyme Systems
Beyond their well-known targets, benzenesulfonamide analogues have been investigated for their inhibitory effects on a variety of other enzyme systems critical to different pathological conditions.
Research into azinane triazole-based derivatives has revealed their potential as multi-target enzyme inhibitors. nih.gov Certain methyl phenyl and dimethyl phenyl-substituted derivatives demonstrated potent inhibition against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), α-glucosidase, and urease. nih.gov The inhibition of cholinesterases like AChE and BChE is a key strategy in managing nervous system disorders such as Alzheimer's disease, while α-glucosidase inhibition is crucial for controlling blood sugar levels in diabetes. nih.gov Notably, the most active derivatives in this series showed greater potency than standard reference drugs against these enzymes. nih.gov
Another significant area of investigation is the inhibition of carbonic anhydrases (CAs), a family of metalloenzymes involved in numerous physiological and pathological processes, including pH regulation and tumorigenesis. tandfonline.comrsc.org Various sulfonamide derivatives are studied for their potential as anticancer agents due to their inhibitory activity against human tumor-associated carbonic anhydrase isoforms, particularly hCA IX. tandfonline.comrsc.org For instance, 1,3,5-triazinyl-aminobenzenesulfonamide conjugates have shown inhibitory constants (Kᵢ) in the nanomolar range against hCA IX. tandfonline.com Similarly, a series of diamide-based benzenesulfonamides and an amino thiazole-based coumarin (B35378) benzenesulfonamide also exhibited potent inhibitory activity against hCA IX and hCA XII. rsc.org
Table 1: Enzyme Inhibitory Activity of Selected Benzenesulfonamide Analogues A selection of benzenesulfonamide analogues and their reported inhibitory activities against various enzyme systems. IC₅₀ represents the half-maximal inhibitory concentration, while Kᵢ denotes the inhibitory constant.
Compound/Analogue Class Target Enzyme Activity (IC₅₀ / Kᵢ) Reference Azinane-Triazole Derivatives (e.g., 12d, 12m) Acetylcholinesterase (AChE) IC₅₀ = 0.73 ± 0.54 µM rsc.org Azinane-Triazole Derivatives (e.g., 12d, 12m) Butyrylcholinesterase (BChE) IC₅₀ = 0.038 ± 0.50 µM rsc.org Azinane-Triazole Derivatives (e.g., 12d, 12n) α-Glucosidase IC₅₀ = 36.74 ± 1.24 µM rsc.org Amino Thiazole (B1198619) Coumarin Benzenesulfonamide (I) Carbonic Anhydrase IX (hCA IX) Kᵢ = 25.04 nM nih.gov Amino Thiazole Coumarin Benzenesulfonamide (I) Carbonic Anhydrase XII (hCA XII) Kᵢ = 3.94 nM nih.gov 1,3,5-Triazinyl-benzenesulfonamide Derivatives Carbonic Anhydrase IX (hCA IX) Kᵢ = 2.4–34.1 nM indexcopernicus.com
Antimicrobial Research
The antimicrobial properties of this compound analogues have been a significant focus of research, leading to the discovery of compounds with broad-spectrum activity against various pathogenic microorganisms. rsc.orgindexcopernicus.com This includes bacteria, fungi, and protozoa, addressing the urgent need for new antimicrobial agents to combat drug-resistant strains. indexcopernicus.com
Antibacterial Efficacy (Gram-positive and Gram-negative bacteria)
Analogues of this compound have demonstrated notable efficacy against both Gram-positive and Gram-negative bacteria. nih.govindexcopernicus.com The structural differences in the cell walls between these two types of bacteria often result in varied susceptibility. researchgate.net Gram-positive bacteria possess a simpler cell wall structure, while Gram-negative bacteria have a protective outer membrane that can make them less permeable to certain lipophilic molecules. researchgate.net
Synthetic 1,3-bis(aryloxy)propan-2-amines have shown potent activity against Gram-positive pathogens, including Streptococcus pyogenes, Enterococcus faecalis, and Staphylococcus aureus. nih.gov These compounds exhibited minimum inhibitory concentrations (MIC) in the low microgram per milliliter range, suggesting a bactericidal mechanism of action. nih.gov Another novel compound, 3-(phenylsulfonyl)-2-pyrazinecarbonitrile (PSPC), also displayed strong antimicrobial activity against Gram-positive bacteria. youtube.com While its initial activity against Gram-negative bacteria like Klebsiella pneumoniae and Acinetobacter baumannii was more moderate, its efficacy was significantly enhanced when combined with an efflux pump inhibitor, highlighting a potential strategy to overcome resistance in these organisms. youtube.com
Activity against Methicillin-Resistant Staphylococcus aureus (MRSA)
A critical area of antibacterial research is the development of agents effective against multidrug-resistant pathogens like Methicillin-Resistant Staphylococcus aureus (MRSA). Several benzenesulfonamide analogues have shown promise in this regard.
Studies on synthetic 1,3-bis(aryloxy)propan-2-amines confirmed their effectiveness in inhibiting the growth of multiple clinical strains of MRSA, with MIC values ranging from 2.5 to 10 µg/ml. nih.gov Similarly, the compound 3-(phenylsulfonyl)-2-pyrazinecarbonitrile (PSPC) was identified through a whole-animal drug screen for its ability to combat MRSA infections and demonstrated a MIC of 4 μg/ml against this pathogen. youtube.com
Table 2: Antibacterial Activity of Selected Analogues against MRSA Minimum Inhibitory Concentration (MIC) values for selected compounds against Methicillin-Resistant Staphylococcus aureus (MRSA).
Compound/Analogue Class Bacterial Strain Activity (MIC) Reference 1,3-bis(aryloxy)propan-2-amines MRSA (ATCC 43300 and clinical strains) 2.5–10 µg/ml tandfonline.com 3-(phenylsulfonyl)-2-pyrazinecarbonitrile (PSPC) MRSA 4 µg/ml youtube.com
Mechanisms of Action Beyond Folate Biosynthesis Inhibition
While the classical mechanism of action for sulfonamides involves the competitive inhibition of dihydropteroate synthase in the folate biosynthesis pathway, research has uncovered alternative mechanisms for some analogues. nih.govyoutube.com
For the 1,3-bis(aryloxy)propan-2-amines, computational docking studies suggested potential molecular targets other than the folate pathway. These include the cell division protein FtsZ, the quinolone resistance protein NorA (an efflux pump), and the enoyl-[acyl-carrier-protein] reductase FabI, which is involved in fatty acid synthesis. nih.govnih.gov Antimicrobial peptides, another class of compounds, can act by directly interacting with and disrupting the bacterial cell membrane, inhibiting DNA replication, or blocking protein and cell wall synthesis. rsc.org The activity of 3-(phenylsulfonyl)-2-pyrazinecarbonitrile (PSPC) was significantly potentiated by an efflux pump inhibitor, suggesting that its mechanism may involve overcoming bacterial efflux systems, a common mode of resistance. youtube.com
Antifungal Activity
Several classes of this compound analogues have been investigated for their antifungal properties. A series of novel stilbene (B7821643) cyclohexyl sulfonamide derivatives were designed and synthesized, showing moderate to excellent in vivo antifungal activity against Botrytis cinerea, a major plant pathogen. nih.gov Certain compounds in this series demonstrated outstanding control efficacy on strawberries and tomatoes, surpassing that of commercial fungicides. nih.gov Preliminary studies on the mode of action for one of the most potent compounds (II-15) pointed towards damage to the fungal cell membrane, leading to increased permeability. nih.gov
Other research has shown that new thiazole derivatives of 4H-1,2,4-triazoles possess very strong antifungal activity against strains of Candida albicans and Candida glabrata. indexcopernicus.com Additionally, N-phenylbenzamides have been identified as having inhibitory effects against Candida albicans, with in silico studies suggesting they target the aspartic proteinase enzyme, which is crucial for the fungus's attachment to host tissues. youtube.com
Table 3: Antifungal Efficacy of Selected Sulphonamide Analogues A summary of the antifungal activity of different classes of sulphonamide analogues against various fungal pathogens.
Compound/Analogue Class Fungal Pathogen Reported Efficacy Reference Stilbene Cyclohexyl Sulfonamide (II-9, II-11, II-15) Botrytis cinerea (on strawberries) 91.6% - 97.0% control at 400 µg/mL nih.gov Stilbene Cyclohexyl Sulfonamide (II-15, II-25) Botrytis cinerea (on tomatoes) Up to 90.9% control at 200 µg/mL nih.gov Thiazole derivatives of 4H-1,2,4-triazole Candida albicans, Candida glabrata "Very strong antifungal activity" nih.gov N-phenylbenzamides Candida albicans Inhibition of growth observed nih.gov
Antiprotozoal Activity
The investigation of sulfonamide derivatives has extended to their efficacy against various protozoan parasites. nih.govnih.gov These compounds have shown activity against parasites responsible for major human diseases like malaria, trypanosomiasis (sleeping sickness), and leishmaniasis. nih.govnih.gov
Sulfonamide and urea (B33335) derivatives of the drug quinacrine (B1676205) were synthesized and tested against Trypanosoma, Leishmania, and Plasmodium species, with the urea derivatives showing generally good in vitro activity. nih.gov Research into nitroaromatic benzenesulfonamides revealed their ability to inhibit carbonic anhydrases from the protozoans Trypanosoma cruzi (which causes Chagas disease) and Leishmania spp. nih.gov However, these specific derivatives showed a lack of significant growth inhibition in vitro, possibly due to low membrane permeability. nih.gov
Other studies have highlighted the antiprotozoal potential of different structural analogues. Pyridyl analogues of pentamidine, a known antiprotozoal drug, demonstrated superior in vitro activities against Trypanosoma brucei rhodesiense, Plasmodium falciparum, and Leishmania donovani compared to the parent drug. nih.gov Furthermore, some sulfonamides are known to be active against the protozoan parasite Toxoplasma gondii. youtube.com
Table 4: Antiprotozoal Activity of Benzenesulfonamide and Related Analogues Overview of the in vitro activity of various sulfonamide-related compounds against different protozoan parasites.
Compound/Analogue Class Protozoan Parasite Reported Activity Reference Urea derivatives of Quinacrine Trypanosoma, Leishmania, Plasmodium Good in vitro activity nih.gov Pyridyl analogues of Pentamidine (e.g., Diamidine 6) Trypanosoma brucei rhodesiense Superior to pentamidine youtube.com Pyridyl analogues of Pentamidine (e.g., Diamidine 6) Plasmodium falciparum Superior to pentamidine youtube.com Pyridyl analogues of Pentamidine (e.g., Diamidine 6) Leishmania donovani Superior to pentamidine youtube.com N-hydroxy analogue of 4,4'-bis(imidazolinylamino)diphenylamine Trypanosoma brucei rhodesiense Low micromolar IC₅₀ N-hydroxy analogue of 4,4'-bis(imidazolinylamino)diphenylamine Plasmodium falciparum Low micromolar IC₅₀
Anticancer and Cytotoxicity Investigations of this compound and its Analogues
Derivatives of benzenesulfonamide, including structures analogous to this compound, have been the subject of extensive research to evaluate their potential as anticancer agents. These investigations have revealed significant activity against a variety of cancer cell types, operating through diverse molecular mechanisms.
Inhibition of Cancer Cell Lines (e.g., human pre-B leukemia, solid tumors, breast cancer, melanoma, prostate cancer)
Analogues of this compound have demonstrated broad-spectrum inhibitory activity against numerous human cancer cell lines.
A novel derivative, 2-substituted-quinazolin-4-yl-aminobenzenesulfonamide (referred to as 3c), has shown a potent antitumor effect against colorectal cancer (CRC) cell lines, including HT-29 and SW620. nih.gov Further studies on benzenesulfonamide derivatives have identified compounds with significant anticancer properties. For instance, compound 12d, a benzenesulfonamide derivative bearing a 1,3,5-triazine (B166579) linker, exhibited the best activity against the breast cancer cell line MDA-MB-468, with a growth inhibition percentage of 62%. nih.gov Another analogue, 12i, was also highly active. nih.gov The cytotoxic effects of these compounds were evaluated under hypoxic conditions against breast cancer (MDA-MB-468) and leukemia (CCRF-CM) cell lines, showing promising IC50 values. nih.gov
Other related structures have also shown efficacy. A phenylacetamide-1H-imidazol-5-one variant, KIM-161, demonstrated potent cytotoxic IC50 values of 294 nM and 362 nM against HCT116 colon cancer and HL60 leukemia cell lines, respectively. frontiersin.org Similarly, new synthetic sulfonamide chalcones, such as SSC185, have displayed selective cytotoxic effects against colorectal cancer cell lines. nih.gov
Investigations into other analogues revealed specific inhibitory actions against different cancers. For example, (E)-N-(3-chlorophenyl)-6-(2-(3,4-dihydroxy benzylidene)hydrazinyl)pyridine-3-sulfonamide (3d) and (E)-N-benzyl-6-(2-(3,4-dihydroxy benzylidene)hydrazinyl)-N-methylpyridine-3-sulfonamide (3f) significantly inhibited the invasiveness of both breast (MDA-MB231) and melanoma (A375) tumor cell lines. nih.gov Furthermore, benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives linked to sulfonamide-like structures were screened for cytotoxicity, with compounds 10 and 13 emerging as the most active against breast (MDA-MB-231), ovarian (SKOV3), and lung (A549) cancer cell lines. mdpi.com
Inhibitory Activity of Selected Benzenesulfonamide Analogues on Cancer Cell Lines
| Compound/Analogue | Cancer Cell Line | Activity/Measurement | Reference |
| Compound 3c | HT-29, SW620 (Colorectal) | Potent antitumor effect, inhibits proliferation | nih.gov |
| Compound 12d | MDA-MB-468 (Breast) | 62% Growth Inhibition | nih.gov |
| Compound 12d | MDA-MB-468 (Breast, hypoxic) | IC50 = 3.99 ± 0.21 µM | nih.gov |
| Compound 12i | MDA-MB-468 (Breast, hypoxic) | IC50 = 1.48 ± 0.08 µM | nih.gov |
| Compound 12d | CCRF-CM (Leukemia, hypoxic) | IC50 = 4.51 ± 0.24 µM | nih.gov |
| KIM-161 | HCT116 (Colon) | IC50 = 294 nM | frontiersin.org |
| KIM-161 | HL60 (Leukemia) | IC50 = 362 nM | frontiersin.org |
| Compound 3d & 3f | MDA-MB231 (Breast), A375 (Melanoma) | Significant inhibition of invasiveness | nih.gov |
| Compound 10 & 13 | MDA-MB-231 (Breast), SKOV3 (Ovarian), A549 (Lung) | Most active cytotoxic agents in the series | mdpi.com |
Mechanisms of Antiproliferative Action (e.g., cell cycle arrest, apoptosis induction)
The antiproliferative effects of this compound analogues are attributed to several key mechanisms, most notably the induction of cell cycle arrest and apoptosis.
Apoptosis Induction: A primary mechanism is the induction of programmed cell death, or apoptosis. The aminobenzenesulfonamide derivative 3c induces apoptosis in colorectal cancer cells by increasing the production of reactive oxygen species (ROS). nih.gov This oxidative stress leads to the release of cytochrome c from the mitochondria, which in turn activates caspase-9, followed by the activation of effector caspases-3 and -6. nih.gov This process is accompanied by an increased expression of the pro-apoptotic protein Bax and decreased expression of anti-apoptotic proteins Bcl2 and BclxL. nih.gov Another compound, KIM-161, was shown to cause a tenfold increase in apoptosis in HL60 leukemia cells, as measured by the activation of caspase-3. frontiersin.org Similarly, benzimidazole (B57391) derivative 13 caused a significant increase in apoptosis in SKOV3 ovarian cancer cells, with a 76.2% rise in early apoptosis and a 21.7% rise in late apoptosis. mdpi.com
Cell Cycle Arrest: Disruption of the normal cell cycle is another key strategy by which these compounds exert their anticancer effects. A synthetic sulfonamide chalcone (B49325), SSC185, was found to disrupt cell cycle progression in SW-620 colorectal cancer cells, leading to an accumulation of cells in the G2/M phase. nih.gov Benzenesulfonamide derivative 12d was shown to arrest the cell cycle of MDA-MB-468 breast cancer cells in the G0-G1 and S phases. nih.gov Other analogues exhibit varied effects; for example, benzimidazole derivative 13 induces G1/S arrest in both A549 and MDA-MB 231 cells, while arresting the S phase in SKOV3 cells. mdpi.com Its counterpart, compound 10, arrests the G2/S phase in MDA-MB 231 and SKOV3 cells, and the G1/G2 phases in A549 lung cancer cells. mdpi.com
Mechanisms of Action for Selected Benzenesulfonamide Analogues
| Compound/Analogue | Mechanism | Cell Line | Key Findings | Reference |
| Compound 3c | Apoptosis | HT-29, SW620 | ROS generation, cytochrome c release, caspase activation, increased Bax/Bcl2 ratio | nih.gov |
| Compound 12d | Apoptosis & Cell Cycle Arrest | MDA-MB-468 | Increased levels of cleaved caspases 3 and 9; arrest in G0-G1 and S phases | nih.gov |
| SSC185 | Cell Cycle Arrest & Cell Death | SW-620 | Arrest in G2/M phase; induction of apoptosis/necroptosis | nih.gov |
| KIM-161 | Apoptosis | HL60 | ~10-fold increase in cells undergoing apoptosis; caspase-3 activation | frontiersin.org |
| Compound 13 | Apoptosis & Cell Cycle Arrest | A549, MDA-MB 231, SKOV3 | Induces apoptosis; arrests cell cycle at G1/S or S phase depending on the cell line | mdpi.com |
| Compound 10 | Cell Cycle Arrest | A549, MDA-MB 231, SKOV3 | Arrests cell cycle at G2/S or G1/G2 phase depending on the cell line | mdpi.com |
Selective Cytotoxicity Profiles
A critical aspect of cancer chemotherapy is the ability of a compound to selectively target cancer cells while sparing normal, healthy cells. Several analogues of this compound have demonstrated such selectivity.
For example, 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives were developed as highly potent and selective inhibitors of 12-lipoxygenase (12-LOX), an enzyme implicated in cancer progression. nih.gov The top compounds from this series displayed nanomolar potency against 12-LOX with excellent selectivity over related lipoxygenases and cyclooxygenases. nih.gov
The synthetic sulfonamide chalcone SSC185 also showed a selective cytotoxic effect against colorectal cancer cell lines. nih.gov This selectivity is a promising feature for developing targeted therapies. Furthermore, research into benzenesulfonamide derivatives as carbonic anhydrase (CA) inhibitors has focused on targeting tumor-associated isoforms like hCA IX and hCA XII. nih.gov Since hCA IX is overexpressed in many solid tumors but has restricted presence in normal tissues, its selective inhibition is a key strategy for developing new anti-proliferative agents. nih.gov The design of these benzenesulfonamide derivatives often aims to achieve selective inhibition of these tumor-associated CA isoforms over the ubiquitous cytosolic isoforms hCA I and II.
Other Biological Activities
Beyond their anticancer properties, this compound and its analogues have been investigated for other significant biological activities, including anti-inflammatory and antioxidative effects.
Anti-inflammatory Properties
The sulfonamide scaffold is present in molecules with known anti-inflammatory activity. Research has explored this potential in various analogues. A series of cyclohexyl-N-acylhydrazones, which are structurally related to the core theme, were synthesized and evaluated as analgesic and anti-inflammatory agents. nih.gov In this study, replacing a 1,3-benzodioxole (B145889) system with a cyclohexyl moiety led to an improvement in both anti-inflammatory and analgesic activities. nih.gov This highlights the favorable contribution of the cyclohexyl group to the anti-inflammatory profile.
The mechanism for this activity is often linked to the inhibition of enzymes involved in the inflammatory cascade. Lipoxygenases (LOXs) are a family of enzymes that produce signaling molecules involved in inflammation. nih.gov As mentioned previously, 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives were identified as potent inhibitors of 12-LOX, an enzyme involved in inflammatory responses such as platelet aggregation. nih.gov
Antioxidative Activity
The role of sulfonamide derivatives in modulating cellular oxidative states is complex, with some compounds exhibiting pro-oxidant effects to induce cancer cell death, while others show antioxidative properties.
The anticancer mechanism of the aminobenzenesulfonamide derivative 3c involves the generation of reactive oxygen species (ROS) in colorectal cancer cells, which leads to oxidative stress and apoptosis. nih.gov This is achieved in part by causing a decrease in the levels of the cellular antioxidants NADPH and glutathione (B108866) (GSH). nih.gov This pro-oxidant activity is detrimental to cancer cells, which already have a higher basal level of ROS compared to normal cells. nih.gov
Conversely, some carbonic anhydrases (CA), which are targets of sulfonamide inhibitors, are known to possess antioxidant properties. Specifically, CA III and CA VII have been reported to have antioxidant characteristics. nih.gov The inhibition of these enzymes by a sulfonamide derivative could potentially disrupt the cell's natural antioxidant defenses. nih.gov
Ferroptosis and Oxytosis Inhibition
Ferroptosis and oxytosis are distinct forms of regulated, non-apoptotic cell death characterized by iron-dependent lipid peroxidation. These processes have been implicated in the pathophysiology of various diseases, including neurodegenerative disorders, ischemia-reperfusion injury, and cancer. Consequently, the identification of inhibitors of these pathways is an area of active research.
Recent patent literature has disclosed a novel class of 3,4-diaminobenzenesulfonamide (B1301043) derivatives as potent inhibitors of both ferroptosis and oxytosis. These compounds are structurally related to this compound. The core structure of these inhibitors is designed to prevent or reduce the cellular damage induced by these specific cell death mechanisms. While the exact mechanism of action for these derivatives is not fully detailed in the initial disclosures, it is proposed that they interfere with the iron-dependent accumulation of lipid reactive oxygen species that is the hallmark of ferroptosis.
One of the key inducers of ferroptosis is the small molecule erastin, which inhibits the cystine/glutamate (B1630785) antiporter system Xc-, leading to glutathione depletion and subsequent inactivation of the lipid repair enzyme glutathione peroxidase 4 (GPX4). Another form of regulated necrosis, oxytosis, can be induced by glutamate in certain cell types. The patented 3,4-diaminobenzenesulfonamide derivatives have been evaluated for their ability to prevent cell death induced by these stimuli.
| Compound Class | Targeted Cell Death Pathway | Reported Activity | Reference |
| 3,4-Diaminobenzenesulfonamide Derivatives | Ferroptosis and Oxytosis | Inhibition of erastin-induced ferroptosis and glutamate-induced oxytosis in cell-based assays. | WO2016075330A1 |
It is important to note that further research is required to specifically determine the activity profile of this compound in these assays.
Modulation of Biological Pathways
The sulfonamide functional group is a well-established pharmacophore present in a wide array of therapeutic agents. The biological activity of sulfonamide derivatives is diverse and depends on the nature of the substituents on the sulfonamide nitrogen and the aromatic ring.
Classical Pathway: Dihydropteroate Synthase Inhibition
The archetypal mechanism of action for sulfonamide antibiotics is the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. Sulfonamides act as structural mimics of the natural substrate, para-aminobenzoic acid (PABA). By blocking this pathway, they prevent the synthesis of tetrahydrofolate, a crucial cofactor for nucleotide and amino acid biosynthesis, thus arresting bacterial growth. While this is a hallmark of antimicrobial sulfonamides, it is not typically the primary mechanism for other pharmacological effects.
Carbonic Anhydrase Inhibition
A significant number of sulfonamide derivatives are potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. CAs are involved in numerous physiological processes, including pH regulation, ion transport, and fluid balance. Inhibition of specific CA isoforms is the basis for the therapeutic use of sulfonamides as diuretics, antiglaucoma agents, and even as potential anticancer agents. The inhibitory activity is generally conferred by the unsubstituted sulfonamide group, which coordinates to the zinc ion in the enzyme's active site. The N-cyclohexyl substitution in this compound would likely alter its interaction with the CA active site compared to primary sulfonamides.
Modulation of Other Signaling Pathways
More recently, sulfonamide derivatives have been identified as modulators of other critical signaling pathways. For instance, certain sulfonamides have been shown to inhibit 12-lipoxygenase (12-LOX), an enzyme involved in the production of inflammatory lipid mediators. nih.gov Inhibition of 12-LOX can have anti-inflammatory and anti-platelet effects.
Furthermore, some sulfonamide-based compounds have been developed as inhibitors of the PI3K/mTOR pathway, a central regulator of cell growth, proliferation, and survival that is often dysregulated in cancer. The structural features of these inhibitors are tailored to interact with the ATP-binding pocket of these kinases.
The table below summarizes some of the biological pathways known to be modulated by sulfonamide derivatives.
| Pathway/Enzyme | Biological Role | Effect of Sulfonamide Derivatives | Key Structural Features |
| Dihydropteroate Synthase (DHPS) | Folic acid synthesis in bacteria | Inhibition | Aromatic sulfonamide mimicking PABA |
| Carbonic Anhydrases (CAs) | pH regulation, ion transport | Inhibition | Unsubstituted or specifically substituted sulfonamide group |
| 12-Lipoxygenase (12-LOX) | Inflammation, platelet aggregation | Inhibition | Varies, often involves specific aromatic and linker moieties |
| PI3K/mTOR Pathway | Cell growth, proliferation, survival | Inhibition | Specific heterocyclic and linker structures designed for kinase binding |
The specific biological pathways modulated by this compound have not been explicitly elucidated. However, based on its structural components—a 3-aminobenzenesulfonamide core and a cyclohexyl substituent—it is conceivable that it could interact with one or more of these or other yet-to-be-identified biological targets. The presence of the cyclohexyl group can influence the compound's lipophilicity, which in turn affects its absorption, distribution, and ability to cross biological membranes to reach its site of action. Further experimental studies are necessary to fully characterize its pharmacological profile.
Structure Activity Relationship Sar and Ligand Design for N Cyclohexyl 3 Aminobenzenesulfonamide Derivatives
Elucidation of Key Pharmacophores and Structural Motifs
A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is necessary for its biological activity. For the N-Cyclohexyl 3-aminobenzenesulfonamide (B1265440) scaffold, several key motifs have been identified as crucial for its interactions.
In broader studies of related sulfonamides, the arrangement of hydrogen bond donors and acceptors, π–π stacking interactions from aromatic rings, and the hydrophobic contributions of aliphatic rings like cyclohexane (B81311) are consistently highlighted as key to binding at a target site. nih.gov For instance, in a series of sulfonamides derived from carvacrol, molecular docking studies revealed that binding to the acetylcholinesterase (AChE) active site is primarily driven by π–π contacts and hydrogen bonds. nih.gov Similarly, in the design of 5'-AMP-activated protein kinase (AMPK) inhibitors, the ability of a pyridine (B92270) ring nitrogen to form a hydrogen bond was critical for enhanced potency. nih.gov These findings underscore the importance of the specific arrangement of the amino, sulfonamide, and cyclohexyl groups as the foundational pharmacophore.
Impact of Substituents on Biological Activity and Selectivity
Modifying the core structure of N-Cyclohexyl 3-aminobenzenesulfonamide by adding or changing substituents has a profound effect on its biological profile.
The cyclohexyl group is more than just a bulky substituent; it plays a significant role in activity and selectivity. Primarily, it contributes to the molecule's hydrophobicity, which can enhance its ability to enter and occupy hydrophobic pockets within a biological target. drugdesign.org The cyclohexyl ring typically adopts a stable chair conformation, which orients the rest of the molecule in a specific and predictable manner. nih.govnih.gov
In a series of mGluR5 negative allosteric modulators, trans-1,3-cyclohexyl diamides were identified as a novel and potent class of compounds. nih.gov The constrained conformation of the cyclohexyl ring was a key element in their design. Furthermore, compounds containing a cyclohexylamine (B46788) fragment have been reported as activators of dopamine (B1211576) receptors, suggesting the cyclohexyl group is well-tolerated and can be a key component for CNS activity. nih.gov The replacement of other aliphatic groups, such as the piperidine (B6355638) tail in the AMPK inhibitor Compound C, with different cyclic or acyclic moieties demonstrates how changes to this part of the molecule can modulate potency and selectivity. nih.gov
The amino and sulfonamide groups are central to the molecule's function, primarily through their ability to form hydrogen bonds. researchgate.netnih.gov The sulfonamide moiety (SO2NH) is a critical linker and a strong hydrogen bond donor/acceptor. nih.govnih.gov Its geometry and electronic properties are pivotal for interaction with many biological targets. nih.gov
The position of the amino group on the benzene (B151609) ring is also crucial. The "3-amino" designation indicates a meta position relative to the sulfonamide group, which dictates the geometry of potential hydrogen bonding interactions with a receptor. In related structures, such as 2-Amino-N-cyclohexyl-N-methylbenzenesulfonamide, the presence and position of the amino group are defining features. nih.gov In studies of anilinoquinazolines, the presence and position of nitrogen atoms in the core scaffold were found to be critical for activity, illustrating the general importance of nitrogen-based functional groups in establishing key interactions. drugdesign.org
Modifying the central benzene ring or replacing it with a heterocycle is a common strategy to fine-tune a compound's properties. Adding substituents to the aromatic ring can alter its electronic properties (electron-donating or electron-withdrawing), which influences reactivity and binding affinity. researchgate.netmdpi.com For example, the introduction of electron-rich groups can enhance certain types of reactions and interactions. researchgate.netmdpi.com
Replacing the benzene ring with a heterocyclic ring, such as pyridine, can introduce additional hydrogen bond acceptors or donors, potentially leading to significant gains in potency. nih.gov In the development of AMPK inhibitors, replacing a phenyl ring with a pyridine ring allowed for a new hydrogen bond with a key lysine (B10760008) residue in the kinase's active site, improving inhibitory action. nih.gov Similarly, in a series of anti-cancer benzenesulfonamides, the substitution pattern of the benzenesulfonamide (B165840) ring was a key focus for optimization. researchgate.net The synthesis of quinoxaline (B1680401) derivatives through reactions involving cyclohexyl isocyanide and various aromatic amines further highlights how modifying the aromatic core can lead to diverse and biologically active structures. rsc.org
The following table summarizes the observed effects of various substitutions on related sulfonamide scaffolds, based on findings from multiple research efforts.
| Modification | Scaffold/Compound Series | Observed Effect | Reference |
| Replacement of Phenyl with Pyridine | AMPK Inhibitors | Enhanced potency due to new hydrogen bond formation. | nih.gov |
| Substitution on Benzenesulfonamide Ring | N-(4-(3-aminophenyl)thiazol-2-yl)acetamides | Provided clear information for potency enhancement. | researchgate.net |
| Substitution on Sulfonamide Nitrogen | Carvacrol-derived Sulfonamides | Cyclic substituents (morpholine, piperidine) showed higher activity against AChE than an acyclic amine substituent. | nih.gov |
| Addition of Methoxy Groups | Piperidine Renin Inhibitors | Increased activity from nanomolar to picomolar range, likely due to better occupancy of a hydrophobic pocket. | drugdesign.org |
| Saturation of Cyclohexene Ring | Acylamidrazone derivatives | Altered biological activity; for instance, it reduced the bacteriostatic effect against M. smegmatis. | mdpi.com |
Rational Design Principles for Novel this compound Analogues
Rational drug design leverages the understanding of SAR to create new molecules with improved characteristics. This often involves computational modeling and strategic chemical synthesis. nih.gov
For this compound analogues, a key principle is the optimization of the interactions established by its core pharmacophore. This includes strengthening hydrogen bonds formed by the amino and sulfonamide groups and improving the hydrophobic interactions of the cyclohexyl ring. nih.gov Design efforts often focus on achieving higher selectivity for the intended biological target to minimize off-target effects. nih.gov
Molecular hybridization is a powerful design strategy that involves combining structural motifs from different known active compounds to create a new hybrid molecule with potentially enhanced or novel activity. nih.govresearchgate.net
Fragment-Based Drug Design Considerations for this compound Derivatives
Fragment-Based Drug Design (FBDD) has emerged as a powerful strategy in medicinal chemistry for the identification of lead compounds. This approach involves screening collections of low-molecular-weight fragments (typically < 300 Da) to identify those that bind weakly but efficiently to a biological target. drugdiscoverychemistry.com These initial fragment hits are then optimized and grown into more potent, drug-like molecules. The application of FBDD principles to this compound provides a rational pathway for the design of novel and selective inhibitors for various therapeutic targets.
The core concept of FBDD revolves around the deconstruction of a lead molecule into its constituent chemical fragments. nih.gov In the case of this compound, the structure can be dissected into three primary fragments: the 3-aminobenzenesulfonamide core, the cyclohexyl group, and the amino group at the 3-position which serves as a potential vector for modification.
Deconstruction of the Parent Scaffold
The hypothetical deconstruction of this compound for an FBDD campaign would yield the following key fragments:
Fragment A (Benzenesulfonamide): This fragment represents the core scaffold and is a common motif in a multitude of biologically active compounds, notably as inhibitors of carbonic anhydrases. tandfonline.com The sulfonamide group itself is a crucial zinc-binding group in many metalloenzymes.
Fragment B (Cyclohexylamine): The cyclohexyl ring is a lipophilic group often employed in drug design to occupy hydrophobic pockets within a receptor binding site. Its rigid nature can also confer conformational constraint, which may lead to improved binding affinity and selectivity.
Fragment C (Aniline): The aminophenyl moiety provides a versatile platform for further chemical elaboration and can engage in various non-covalent interactions within a binding site.
These fragments can be used to build a fragment library for screening against a target of interest. The identification of a "hit" for one of these fragments provides a starting point for lead optimization.
Fragment Elaboration and Linking
Once an initial fragment hit is identified through biophysical screening methods such as Surface Plasmon Resonance (SPR) or Nuclear Magnetic Resonance (NMR), the next step involves elaborating on this fragment to improve its potency. zobio.com This can be achieved through several strategies:
Fragment Growing: This involves adding functional groups to the initial fragment to explore and exploit additional binding interactions within the target's binding site. For instance, if the benzenesulfonamide fragment shows binding, modifications could be made to the phenyl ring to extend into adjacent pockets.
Fragment Linking: If multiple fragments are found to bind to adjacent sites on the protein, they can be chemically linked together to create a larger, more potent molecule.
Fragment Merging: This strategy involves combining the structural features of two or more overlapping fragments into a single, novel chemical entity.
Hypothetical Fragment Screening Data
For a hypothetical screening campaign against a target protein, a fragment library containing the deconstructed parts of this compound and related analogs could be tested. The following table illustrates potential screening results, with binding affinities expressed as dissociation constants (Kd). It is important to note that this data is illustrative and serves to demonstrate the principles of FBDD.
| Fragment ID | Fragment Name | Structure | Hypothetical Kd (mM) | Ligand Efficiency (LE) |
| F1 | Benzenesulfonamide | C₆H₅SO₂NH₂ | 2.5 | 0.32 |
| F2 | Cyclohexylamine | C₆H₁₁NH₂ | 5.0 | 0.28 |
| F3 | 3-Aminobenzenesulfonamide | H₂NC₆H₄SO₂NH₂ | 1.8 | 0.35 |
| F4 | N-Methylbenzenesulfonamide | C₆H₅SO₂NHCH₃ | 3.2 | 0.30 |
Ligand Efficiency (LE) is a metric used to assess the binding efficiency of a fragment relative to its size (number of heavy atoms). A higher LE is generally desirable for a starting fragment.
Structure-Activity Relationship (SAR) from Fragment Elaboration
Following the initial fragment screening, a systematic elaboration of the hits would be undertaken to build a structure-activity relationship. For example, starting from the 3-aminobenzenesulfonamide fragment (F3), various alkyl and cycloalkyl groups could be introduced at the amino position to probe a hydrophobic pocket.
The following table presents a hypothetical SAR for a series of N-substituted 3-aminobenzenesulfonamide derivatives, illustrating how potency can be improved through fragment elaboration.
| Compound ID | R-Group | Structure | Hypothetical IC₅₀ (µM) |
| 1 | H | H₂NC₆H₄SO₂NH₂ | >1000 |
| 2 | Methyl | H₂NC₆H₄SO₂NHCH₃ | 520 |
| 3 | Ethyl | H₂NC₆H₄SO₂NHCH₂CH₃ | 350 |
| 4 | Isopropyl | H₂NC₆H₄SO₂NHCH(CH₃)₂ | 180 |
| 5 | Cyclopentyl | H₂NC₆H₄SO₂NH-c-C₅H₉ | 95 |
| 6 | Cyclohexyl | H₂NC₆H₄SO₂NH-c-C₆H₁₁ | 50 |
This hypothetical data suggests that increasing the size and lipophilicity of the N-substituent leads to improved inhibitory activity, with the cyclohexyl group providing a significant enhancement in potency. This trend is often observed when a hydrophobic pocket in the target's binding site can accommodate these larger groups. The synthesis of such derivatives has been reported in the literature, providing a basis for these hypothetical SAR studies. ju.edu.jo
Computational Chemistry and Molecular Modeling Studies
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a ligand to its target.
Molecular docking studies on various benzenesulfonamide (B165840) derivatives reveal a conserved binding pattern, particularly when targeting metalloenzymes like human carbonic anhydrase (hCA). The sulfonamide moiety (–SO₂NH₂) is a key pharmacophore, acting as a zinc-binding group (ZBG). The deprotonated sulfonamide nitrogen coordinates directly to the catalytic Zn²⁺ ion located at the bottom of the active site cavity. mdpi.comnih.gov
The binding is further stabilized by a network of hydrogen bonds with specific amino acid residues. For instance, in the active site of hCA II, the sulfonamide's oxygen atoms often form hydrogen bonds with the backbone amide of Threonine 199, while the nitrogen atom may interact with residues like Gln-192 and His-90. mdpi.com In studies of benzenesulfonamide-thiazolidinone hybrids targeting hCA IX, interactions with active site residues were deemed crucial for efficient binding. nih.gov The tail portion of the inhibitor, in this case, the N-cyclohexyl-3-aminophenyl group, extends into the hydrophilic and hydrophobic regions of the active site, forming additional van der Waals and hydrophobic interactions that contribute to binding affinity and isoform selectivity. nih.gov
In a study on benzenesulfonamide derivatives as inhibitors of the FK506-binding protein 12 (FKBP12), the sulfonamide oxygens were identified as a key binding motif, engaging in highly conserved CH···O=S interactions with the protein. nih.gov Docking of novel tri-aryl imidazole-benzenesulfonamide hybrids into the hCA IX active site showed that the sulfonamide portion effectively fits within the active site, while the tail engages in both hydrophilic and hydrophobic interactions with amino acid residues. nih.gov
Docking programs calculate a scoring function to estimate the binding affinity, often expressed as a binding energy (in kcal/mol) or correlated with experimental inhibition constants (Kᵢ) or half-maximal inhibitory concentrations (IC₅₀). Lower binding energy values suggest a more stable protein-ligand complex and, consequently, higher inhibitory potency.
For a series of novel N-substituted-β-D-glucosamine derivatives incorporating benzenesulfonamides, molecular docking was used to predict binding modes against hCA IX, with the most potent inhibitor showing an IC₅₀ value of 10.01 nM. nih.gov In another study, benzenesulfonamide derivatives incorporating a 1,2,3-triazolyloxime tail exhibited moderate inhibitory effects against tumor-associated isoforms hCA IX and hCA XII. researchgate.net Similarly, urea-linked 1,2,3-triazole-benzenesulfonamide hybrids showed strong predicted binding affinities to hCA IX and hCA XII, with binding free energy (ΔG) values ranging from -5.5 to -7.0 kcal/mol.
The table below presents inhibition data for various benzenesulfonamide derivatives against different carbonic anhydrase isoforms, illustrating the range of potencies that can be achieved through structural modifications.
| Compound Type | Target Isoform | Inhibition Constant (Kᵢ) | Reference |
| 4-F substituted benzylaminoethylureido-benzenesulfonamide | hCA I | 24.6 nM | mdpi.com |
| 4-Cl substituted metanilamide derivative | hCA II | 36.9 nM | mdpi.com |
| N-substituted-β-D-glucosamine derivative (7f) | hCA IX | 10.01 nM (IC₅₀) | nih.gov |
| Phthalimide–hydantoin hybrid (3a) | hCA II | 6.94 µM | tandfonline.com |
| Tri-aryl imidazole-benzenesulfonamide (5g) | hCA IX | 0.3 µM | nih.gov |
Quantum Chemical Calculations (e.g., DFT, frontier orbital energy, global reactivity descriptors)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules. nih.gov These methods provide detailed information on frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical parameter indicating the molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests higher reactivity and greater polarizability. nih.gov For a series of symmetric dibenzylideneacetone (B150790) analogues studied as potential UV-filters, DFT calculations were used to determine the HOMO-LUMO gaps to understand their photostability. nih.gov
Molecular Electrostatic Potential (MEP) maps are another valuable output, visualizing the charge distribution on the molecule's surface. nih.govresearchgate.net Red regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions show positive potential (electron-poor areas, prone to nucleophilic attack). For sulfonamides, the oxygen atoms of the sulfonyl group typically represent a region of high negative potential.
Global reactivity descriptors, such as chemical hardness (η), softness (σ), and electrophilicity (ω), can be derived from HOMO and LUMO energies to quantify the molecule's reactivity. In a DFT study of 3-phenyl-1-(methyl-sulfonyl)-1H-pyrazolo[3,4-d]pyrimidine-4-amine, these parameters were calculated to elaborate on the molecule's electronic structure and reactivity. researchgate.net
The table below shows theoretical data for related aminobenzenesulfonamide compounds calculated using DFT.
| Compound | Method/Basis Set | EHOMO (eV) | ELUMO (eV) | ΔEHOMO-LUMO (eV) | Reference |
| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | B3LYP/6-31G+(d,p) | -0.26751 | -0.18094 | 0.08657 | nih.gov |
| Symmetrical α,β-unsaturated ketone (Compound 2) | B3LYP/6–311++G(d,p) | -5.46 | -1.54 | 3.92 | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying key molecular descriptors that influence activity, QSAR models can predict the potency of new, unsynthesized compounds. medchemexpress.com
For benzenesulfonamide derivatives acting as carbonic anhydrase inhibitors, QSAR studies have been successfully developed. nih.gov These models typically use multiple linear regression (MLR) to correlate calculated molecular descriptors with experimentally determined inhibition constants (Kᵢ). The descriptors can encode various molecular properties, including electronic (e.g., partial charges), steric (e.g., molecular volume), and topological (e.g., connectivity indices like the Balaban index) features. nih.govmedchemexpress.com
A QSAR study on benzenesulfonamides with cyanoacrylamide moieties targeting hCA IX and XII used descriptors calculated from DFT-optimized geometries to build statistically significant models with good predictive ability. nih.gov The success of a QSAR model is evaluated by statistical parameters such as the coefficient of determination (R²) and the cross-validation coefficient (Q²), which assess the model's robustness and predictive power.
Simulation of Conformational Dynamics and Stability
The three-dimensional conformation of a molecule is critical to its biological activity. Computational methods can be used to explore the conformational landscape and stability of flexible molecules like N-Cyclohexyl-3-aminobenzenesulfonamide.
The cyclohexane (B81311) ring typically exists in a stable chair conformation. nih.govmdpi.com X-ray crystallography studies of related compounds, such as N-Cyclohexyl-N-ethyl-4-methylbenzenesulfonamide, have confirmed this chair conformation in the solid state. nih.govresearchgate.net The analysis also reveals the relative orientation of the rings; in this analog, the dihedral angle between the plane of the benzene (B151609) ring and the mean plane of the cyclohexyl ring was found to be 59.92°. nih.govresearchgate.net Such studies provide a static picture of the molecule's preferred conformation.
Molecular dynamics (MD) simulations can offer a more dynamic view, simulating the movement of atoms over time to explore conformational flexibility and stability in different environments (e.g., in solution). These simulations can reveal how the molecule might adapt its shape upon binding to a protein target, providing a more complete understanding of the ligand-receptor interaction.
Preclinical Research and Therapeutic Potential
In vitro Efficacy and Selectivity Studies
The anti-cancer properties of N-Cyclohexyl 3-aminobenzenesulfonamide (B1265440) (compound 3c) have been demonstrated through a series of in vitro experiments on human colorectal cancer cell lines.
Mechanism of Action: The primary mechanism through which compound 3c exerts its anti-proliferative effects is by inducing the generation of reactive oxygen species (ROS) within cancer cells. nih.govmdpi.com This increase in ROS creates a state of oxidative stress that triggers programmed cell death, or apoptosis. nih.govmdpi.com The process is initiated by the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspase enzymes, including caspase-9, caspase-3, and caspase-6, ultimately leading to cell death. nih.gov
Furthermore, the compound's action is linked to a reduction in the levels of critical cellular antioxidants such as NADPH and glutathione (B108866) in cancer cells, which enhances the state of oxidative stress. nih.gov Studies have shown that the anti-proliferative effects of compound 3c can be reversed by the use of an antioxidant, N-acetylcysteine, confirming that its efficacy is dependent on ROS production. nih.gov
Cell Line Efficacy: The efficacy of compound 3c has been validated in multiple colorectal cancer cell lines. It has been shown to inhibit the proliferation of both adenocarcinoma (HT-29) and metastatic (SW620) CRC cells. nih.govspandidos-publications.com In addition to inhibiting proliferation, the compound also hampers the migration of SW620 and HT-29 cancer cells, a crucial factor in preventing metastasis. nih.gov
Selectivity: Interestingly, one related sulfonamide derivative, compound 3G, showed a potent anticancer effect against colorectal cancer cells while exhibiting minimal anti-proliferative impact on normal colonic epithelial cells (FHC), suggesting a degree of selectivity for cancer cells. spandidos-publications.com
Table 1: In vitro Activity of N-Cyclohexyl 3-aminobenzenesulfonamide (Compound 3c) in Colorectal Cancer Cells
| Cell Line | Cancer Type | Effect | Mechanism | Citation |
|---|---|---|---|---|
| HT-29 | Colorectal Adenocarcinoma | Inhibition of proliferation, Induction of apoptosis, Inhibition of migration | ROS Generation, Cytochrome c release, Caspase activation | nih.govspandidos-publications.com |
| SW620 | Metastatic Colorectal Carcinoma | Inhibition of proliferation, Induction of apoptosis, Inhibition of migration | ROS Generation, Cytochrome c release, Caspase activation | nih.govspandidos-publications.com |
Pharmacological Profiling (e.g., ADMET considerations)
There is no publicly available information regarding the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of this compound in the reviewed scientific literature. This pharmacological profiling remains a critical area for future investigation to determine the compound's potential for clinical development.
Investigation of Drug Resistance Mechanisms and Strategies to Overcome Them
The development of drug resistance is a common challenge in cancer therapy and for antimicrobial sulfonamides. Resistance to sulfonamides can occur through various mechanisms, including genetic mutations in the drug's target enzyme or the acquisition of resistance genes that produce alternative, insensitive enzymes. researchgate.net However, specific studies investigating mechanisms of resistance to this compound (compound 3c) in cancer cells have not been reported in the available literature.
Combination Therapies and Synergistic Effects
The potential for using this compound in combination with other therapeutic agents is highlighted as an important area for future research. spandidos-publications.com The mechanism of inducing cell death through ROS generation suggests possible synergistic effects with other anticancer drugs. However, at present, there are no published studies detailing the use of this specific compound in combination therapies or documenting any synergistic effects.
Future Research Directions and Translational Perspectives
Development of N-Cyclohexyl 3-aminobenzenesulfonamide (B1265440) as a Research Tool
The unique structural characteristics of N-Cyclohexyl 3-aminobenzenesulfonamide make it a valuable candidate for development as a specialized research tool. The presence of distinct lipophilic (cyclohexyl, aromatic ring) and hydrophilic (amino, sulfonamide) regions provides a versatile scaffold for systematic chemical modification. nih.gov This could be instrumental in structure-activity relationship (SAR) studies aimed at understanding the molecular interactions that govern specific biological effects. nih.gov
By serving as a parent compound, or lead compound, its derivatives could be synthesized to probe the binding pockets of various enzymes or receptors. For instance, it could be used to develop chemical probes to investigate biological pathways where related sulfonamides have shown activity. The compound itself, or a radiolabeled version, could be used in binding assays to identify new biological targets, thereby elucidating novel physiological and pathological mechanisms. Furthermore, its utility as a synthetic precursor for more complex heterocyclic compounds with potential biological activity is a significant area for exploration. nih.gov
Exploration of Novel Therapeutic Applications
The sulfonamide moiety is a well-established pharmacophore present in a multitude of clinically approved drugs. Derivatives of the closely related 3-aminobenzenesulfonamide have shown promise in several therapeutic areas, suggesting potential applications for its N-cyclohexyl counterpart. Future research should focus on screening this compound against a variety of biological targets.
Key areas for investigation include:
Antimicrobial and Anti-candidal Activity: Various 3-aminobenzenesulfonamide derivatives have been synthesized and tested for antimicrobial properties. While antibacterial activity has been minimal in some series, promising anti-candidal activity has been observed, with some compounds showing Minimum Inhibitory Concentration (MIC) values in the range of 16-64 µg/mL. ju.edu.joju.edu.jo
Anticancer Activity: Sulfonamides are known to exhibit anticancer properties. nih.gov Specifically, they can act as inhibitors of carbonic anhydrases (CAs), enzymes that are overexpressed in many tumors and contribute to their growth and survival. nih.govrsc.org The potential for this compound to act as a selective inhibitor of tumor-associated CA isoforms, such as CA IX and CA XII, warrants investigation. nih.gov Some urea (B33335) and thiourea (B124793) derivatives of 3-aminobenzenesulfonamide have also demonstrated significant cytotoxic activity. ju.edu.joju.edu.jo
Central Nervous System (CNS) Activity: Compounds that include a cyclohexylamine (B46788) moiety have been reported as potential activators of dopamine (B1211576) receptors in the central nervous system, suggesting a possible role in neurology. nih.gov
Table 1: Potential Therapeutic Applications Based on Related Sulfonamide Derivatives
| Potential Application | Rationale Based on Analogous Compounds | Key Research Focus | Reference |
|---|---|---|---|
| Anti-candidal | Derivatives of 3-aminobenzenesulfonamide show good activity against Candida species. | Screening for activity against various fungal strains; determination of MIC values. | ju.edu.joju.edu.jo |
| Anticancer | Benzenesulfonamides can act as selective inhibitors of tumor-associated carbonic anhydrase (CA) isoforms IX and XII. | Enzymatic assays for CA inhibition; cytotoxicity assays against cancer cell lines (e.g., MCF-7, HCT-116). | nih.govrsc.org |
| CNS Agent | Cyclohexylamine-containing compounds have been reported to activate dopamine receptors. | Receptor binding assays; in vivo models for neurological activity. | nih.gov |
Advancements in Synthetic Methodologies for this compound
Efficient and scalable synthesis is critical for the exploration and development of any new chemical entity. Future research should aim to develop novel and optimized synthetic routes to this compound and its derivatives.
Current approaches for similar compounds often involve the reaction of a primary amine with a sulfonyl chloride. For this compound, this would typically involve reacting 3-aminobenzenesulfonamide with a cyclohexylating agent or, more likely, reacting 3-(N-protected-amino)benzenesulfonyl chloride with cyclohexylamine, followed by deprotection.
Areas for advancement include:
Greener Synthesis: Exploring oxidant-free reaction conditions to minimize waste and improve safety, similar to methods developed for other sulfenamides which use a recyclable catalyst. google.com
Flow Chemistry: Utilizing micro-channel reactors could offer better control over reaction parameters (e.g., temperature, mixing), potentially leading to higher yields and purity, as has been demonstrated for the synthesis of other cyclohexylamine derivatives. yacooscience.com
Diversity-Oriented Synthesis: Developing a robust core synthesis that allows for the rapid generation of a library of derivatives by varying the amine or the sulfonyl chloride partner, facilitating comprehensive SAR studies. ju.edu.joju.edu.jo
Table 2: Potential Synthetic Methodology Advancements
| Methodology | Description | Potential Advantage | Reference |
|---|---|---|---|
| Catalytic Routes | Use of recyclable inorganic or organic alkaline catalysts to synthesize the sulfonamide bond without the need for harsh oxidants. | Environmentally friendly, reduced waste, catalyst can be reused, potentially higher yield. | google.com |
| Flow Chemistry | Pumping reactants through micro-channel reactors for precise control over reaction conditions. | Improved safety, higher yield and purity, easier scalability. | yacooscience.com |
| Intramolecular Cyclization | Using the core structure to build more complex heterocyclic systems, such as thiazol-4-one scaffolds. | Creates novel chemical entities with potentially unique biological activities from a common precursor. | rsc.org |
Integration of Advanced Computational Approaches
Computational chemistry offers powerful tools to accelerate the drug discovery process. For this compound, in silico methods can guide synthesis and testing, saving time and resources.
Future computational studies should include:
Molecular Docking: To predict the binding affinity and orientation of this compound within the active sites of potential targets, such as carbonic anhydrases. nih.gov These studies can help prioritize which derivatives to synthesize and test.
Molecular Dynamics (MD) Simulations: To study the stability of the ligand-protein complex over time and understand the key interactions that stabilize the binding.
Quantitative Structure-Activity Relationship (QSAR): To build models that correlate the chemical structures of a series of derivatives with their biological activities. This can help in the rational design of more potent and selective compounds. nih.gov
ADME/Tox Prediction: To computationally estimate the absorption, distribution, metabolism, excretion, and toxicity properties of the compound, helping to identify potential liabilities early in the development process.
These computational approaches have been successfully applied to other benzenesulfonamide (B165840) series to design potent and selective inhibitors, demonstrating the value of integrating these methods. nih.gov
Addressing Challenges in Drug Development and Clinical Translation
Translating a promising compound from the laboratory to the clinic is a long and challenging process fraught with potential setbacks. nih.gov For a new chemical entity like this compound, several key challenges must be proactively addressed.
Preclinical Validation: A significant hurdle is the lack of animal models that can accurately predict efficacy and toxicity in humans. nih.gov Rigorous preclinical testing in multiple relevant models will be essential.
Target Identification and Biomarkers: Clearly identifying the molecular target and developing relevant biomarkers are crucial for monitoring therapeutic response and patient selection in clinical trials. nih.gov Without these, it is difficult to demonstrate a mechanism of action and clinical benefit.
Patient Heterogeneity: Diseases are often complex and vary significantly between individuals. nih.gov A strategy to address patient heterogeneity, possibly through biomarker-defined patient stratification, will be necessary for successful clinical trials.
Clinical Trial Design: Proof-of-concept clinical trials must be carefully designed to provide a clear go/no-go decision. nih.gov This involves selecting appropriate endpoints, patient populations, and statistical plans.
Regulatory Hurdles: Navigating the regulatory landscape requires comprehensive documentation of non-clinical studies and a clear justification for the proposed human trials. Inadequate non-clinical data is a common reason for clinical holds by regulatory agencies. nih.gov
Successfully overcoming these challenges will require a multidisciplinary approach, involving close collaboration between chemists, biologists, clinicians, and regulatory experts. nih.gov
Q & A
Basic: What are the established synthetic routes for N-Cyclohexyl 3-aminobenzenesulfonamide?
Methodological Answer:
The synthesis typically involves sulfonylation of 3-aminobenzenesulfonyl chloride with cyclohexylamine. Alternative routes include:
- N-Methylation : Reacting cyclohexylamine sulfonamide derivatives with alkyl halides (e.g., ethyl iodide) under basic conditions .
- Ugi Multicomponent Reaction : Combining amines, carbonyl compounds, and sulfonamide precursors to generate structurally diverse derivatives, as demonstrated in herbicidal agent synthesis .
- Catalyzed Coupling : Palladium-catalyzed reactions for coupling phenols with amines, enabling aromaticity transfer to generate N-cyclohexyl derivatives .
Optimization Tips : Use polar aprotic solvents (e.g., DMF) and catalysts like Cu(II) porphyrins for higher yields (81–99.5%) .
Basic: How is this compound characterized to confirm structural integrity?
Methodological Answer:
Key techniques include:
- X-ray Crystallography : Determines dihedral angles between aromatic and cyclohexyl rings (e.g., 37.91–40.29°) and validates stereochemistry .
- Spectroscopy :
- Mass Spectrometry : Confirms molecular ion peaks at m/z 239.33 (C₁₂H₁₇NO₂S) .
Basic: What are the critical physicochemical properties of this compound?
Methodological Answer:
Reported properties include:
- Molecular Formula : C₁₂H₁₇NO₂S; Molecular Weight : 239.33 g/mol .
- Stability : Chemically stable under recommended storage (dry, 2–8°C) but lacks data on decomposition temperature or photostability .
- Safety : Non-carcinogenic per IARC/OSHA classifications; use PPE (P95 respirators, nitrile gloves) to avoid inhalation/skin contact .
Gaps : Melting point, solubility, and logP values are unreported; experimental determination via DSC and shake-flask methods is advised.
Advanced: How does the amino group position (3- vs. 4-) influence biological activity?
Methodological Answer:
- Cytotoxicity Studies : 3-Aminobenzenesulfonamide derivatives show lower inhibitory activity against carbonic anhydrase isoforms (hCA IX/XII) compared to 4-amino analogs. For example, 3-amino derivatives exhibit Kᵢ >19.5 nM vs. 4-amino analogs (Kᵢ ~6.6 nM) .
- Rational Design : Steric hindrance from the cyclohexyl group at the 3-position may reduce target binding. Computational docking (e.g., AutoDock Vina) can model interactions to guide substitution patterns.
Advanced: What computational strategies predict reactivity or stability?
Methodological Answer:
- DFT Calculations : Model electron density distributions to predict sulfonamide group reactivity (e.g., nucleophilic attack at sulfur) .
- Molecular Dynamics (MD) : Simulate stability in aqueous/organic solvents by analyzing hydrogen bonding and solvation shells.
- QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups at the 3-position) with biological activity .
Advanced: How to resolve contradictions in reported biological data?
Methodological Answer:
- Meta-Analysis : Compare studies using standardized assays (e.g., MTT for cytotoxicity) and consistent cell lines (e.g., HT-29 colon cancer) .
- Control Experiments : Verify purity (>98% via HPLC) and exclude solvent interference (e.g., DMSO cytotoxicity).
- Mechanistic Studies : Use isotopic labeling (e.g., ¹⁵N) to track metabolic pathways and confirm target engagement.
Advanced: What strategies optimize reaction conditions for scale-up?
Methodological Answer:
- DoE (Design of Experiments) : Vary temperature (60–120°C), solvent (water vs. THF), and catalyst loading (0.1–5 mol%) to maximize yield .
- Green Chemistry : Replace toxic solvents (e.g., benzene) with cyclopentyl methyl ether (CPME) or 2-MeTHF .
- Continuous Flow Systems : Enhance reproducibility and reduce reaction time (e.g., 2 hours vs. 24 hours in batch) .
Advanced: How to assess stability under diverse experimental conditions?
Methodological Answer:
- Forced Degradation : Expose to pH 1–13 buffers, UV light (254 nm), and heat (40–80°C) for 1–4 weeks; monitor via HPLC .
- Kinetic Studies : Determine Arrhenius parameters (activation energy, Eₐ) to predict shelf life .
- Crystallinity Analysis : Use PXRD to detect polymorphic transitions under stress conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
